molecular formula C20H16FN3O4S2 B2593873 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 899735-33-2

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2593873
CAS No.: 899735-33-2
M. Wt: 445.48
InChI Key: ZFRWAXVUWKAMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position. The benzamide moiety is functionalized with a sulfamoyl group, further modified by a furan-2-ylmethyl and methyl substituent.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S2/c1-24(12-14-4-3-11-28-14)30(26,27)15-9-7-13(8-10-15)19(25)23-20-22-18-16(21)5-2-6-17(18)29-20/h2-11H,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRWAXVUWKAMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H18F N3O2S
  • Molecular Weight : 353.37 g/mol
  • LogP : 3.53, indicating moderate lipophilicity.

The presence of the benzothiazole and furan moieties suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of benzothiazole possess activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted the effectiveness of benzothiazole derivatives against resistant strains of Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

Compounds with similar structural features have demonstrated antimalarial activity. For example, a series of hydrazones derived from benzothiazole showed potent inhibition of Plasmodium falciparum, particularly against chloroquine-resistant strains . The mechanism involved iron chelation and disruption of heme polymerization, which are critical for the parasite's survival.

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular potential of benzothiazole derivatives. One study found that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . These findings suggest that the compound may share similar mechanisms of action, potentially inhibiting bacterial growth through interference with metabolic pathways.

The biological activity of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
  • Iron Chelation : The ability to chelate iron disrupts essential processes in microbial pathogens.
  • Cell Membrane Disruption : Some derivatives affect membrane integrity, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including N-(4-fluoro) variants. The results indicated that these compounds significantly inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Case Study 2: Antimalarial Activity

In vivo studies on hydrazone derivatives demonstrated substantial antimalarial effects in murine models infected with Plasmodium yoelii. Treated mice showed prolonged survival and reduced parasitemia compared to controls .

Data Tables

Activity Type Compound IC50/Effectiveness Reference
AntimicrobialBenzothiazole DerivativesMIC < 10 µg/mL
AntimalarialHydrazone DerivativesIC50 = 1.17 µM
Anti-tubercularBenzothiazole DerivativesIC50 = 1.35 - 2.18 µM

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole derivatives can inhibit the growth of various bacteria and fungi. The sulfamoyl group is believed to enhance this activity by facilitating interactions with microbial enzymes .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins. Compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide have shown promising results in preclinical models .

Antiviral Properties

The compound's potential as an antiviral agent has been explored in the context of COVID-19, where it may inhibit viral replication through interaction with viral proteins or host cell pathways . Computational studies suggest that such compounds can bind effectively to key viral targets.

Synthetic Methodologies

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multi-step organic reactions:

  • Formation of Benzothiazole Core : Starting from appropriate thiourea and halogenated aromatic compounds.
  • Introduction of Furan Moiety : Achieved through electrophilic substitution reactions.
  • Sulfamoylation : The final step involves the introduction of the sulfamoyl group via reaction with sulfonamide derivatives.

These steps require careful optimization to enhance yield and purity, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification .

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against common pathogens. The results indicated that compounds with similar structures to N-(4-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .

Anticancer Mechanisms

In vitro studies demonstrated that this class of compounds could induce cell death in various cancer lines through apoptosis pathways. The research highlighted the role of the furan and sulfamoyl groups in enhancing cytotoxicity via increased cellular uptake and interaction with DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between the target compound and related analogs:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Route Reference
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide (Target) Benzothiazole 4-Fluoro, 4-[(furan-2-ylmethyl)(methyl)sulfamoyl]benzamide Inferred anticancer Likely coupling/alkylation reactions
4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide Benzothiazole 4-Methoxy, 4-(diethylsulfamoyl)benzamide Not specified Sulfonylation of benzamide precursors
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl Antifungal (C. albicans) In silico design, purchased commercial
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Antifungal (C. albicans) In silico design, purchased commercial
BZ-IV: N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole 2-(4-methylpiperazin-1-yl)acetamide Anticancer Coupling reaction with N-methylpiperazine

Structural and Functional Analysis

Core Heterocycle Variations

  • The target compound and BZ-IV share a benzothiazole core, which is associated with DNA intercalation and topoisomerase inhibition in anticancer agents . In contrast, LMM5 and LMM11 feature a 1,3,4-oxadiazole ring, which enhances metabolic stability and hydrogen-bonding interactions in antifungal agents .

Benzothiazole Substitutions: The 4-fluoro substituent on the target compound may enhance bioavailability compared to the 4-methoxy group in ’s analog, as fluorine atoms often improve metabolic stability and membrane permeability .

Synthesis Routes

  • The target compound likely involves sulfamoyl group introduction via nucleophilic substitution, similar to LMM5/LMM11’s sulfonylation steps . BZ-IV’s synthesis via coupling reactions (e.g., chloroacetamide with N-methylpiperazine) suggests parallels in benzothiazole functionalization .

The furan substituent may confer unique pharmacokinetic properties, as furans are known to modulate cytochrome P450 interactions .

Research Findings and Data

Antifungal vs. Anticancer Profiles

  • LMM5/LMM11 : Demonstrated MIC values of 2–8 µg/mL against C. albicans, linked to thioredoxin reductase inhibition .
  • BZ-IV : Showed IC₅₀ values of 12–18 µM against breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .

Physicochemical Properties

  • LogP Predictions : The target compound’s LogP (estimated 3.2) is higher than LMM11 (2.8) due to the furan’s hydrophobicity, suggesting enhanced blood-brain barrier penetration .
  • Solubility: The sulfamoyl group may improve aqueous solubility compared to non-sulfonylated benzothiazoles like BZ-IV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.